Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside
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Overview
Description
Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside is a complex organic compound primarily used in the field of carbohydrate chemistry. It is a derivative of glucopyranoside, modified with benzyl and tert-butyldimethylsilyl groups to enhance its stability and reactivity in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside typically involves multiple steps The process begins with the protection of hydroxyl groups on the glucopyranoside molecule using benzyl groupsThe reaction conditions often involve the use of strong bases and silylating agents under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyl protecting groups, revealing the hydroxyl functionalities.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution reagents: Such as tetrabutylammonium fluoride for desilylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can regenerate the free hydroxyl groups on the glucopyranoside .
Scientific Research Applications
Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycoconjugates.
Biology: In studies involving carbohydrate metabolism and enzyme interactions.
Medicine: As a precursor in the development of pharmaceutical compounds targeting carbohydrate-related disorders.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside involves its role as a protected sugar derivative. The benzyl and tert-butyldimethylsilyl groups protect the hydroxyl functionalities, allowing selective reactions at other positions on the molecule. This selective reactivity is crucial for the synthesis of complex carbohydrates and glycoconjugates .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: Lacks the tert-butyldimethylsilyl group, making it less stable under certain conditions.
Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside: Has different benzylation pattern, affecting its reactivity and applications.
Uniqueness
Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside is unique due to its specific protection pattern, which provides enhanced stability and selective reactivity. This makes it particularly valuable in the synthesis of complex carbohydrates and glycoconjugates .
Properties
IUPAC Name |
tert-butyl-[[(2R,3R,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methoxy]-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O6Si/c1-34(2,3)41(5,6)39-25-29-30(36-22-26-16-10-7-11-17-26)31(37-23-27-18-12-8-13-19-27)32(33(35-4)40-29)38-24-28-20-14-9-15-21-28/h7-21,29-33H,22-25H2,1-6H3/t29-,30-,31+,32-,33+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNHIGWCUNOEFZ-AALIFHQRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O6Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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